

# Introduction: The Significance of the Fluorophenoxy-Pyrrolidine Scaffold

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-[(3-Fluorophenoxy)methyl]pyrrolidine

**CAS No.:** 946760-96-9

**Cat. No.:** B1388812

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The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its non-planar, saturated five-membered ring structure allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1] When combined with a fluorinated phenoxy moiety, as in the case of **3-[(3-Fluorophenoxy)methyl]pyrrolidine**, the resulting molecule possesses a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the ether linkage and pyrrolidine nitrogen offer key points for hydrogen bonding.[2]

This guide provides a comprehensive technical overview of **3-[(3-Fluorophenoxy)methyl]pyrrolidine**, a molecule of significant interest in drug discovery. While a specific CAS (Chemical Abstracts Service) number for this exact chemical structure is not readily found in major public databases, this guide will focus on its synthesis, characterization, and potential applications by drawing upon established principles and data from closely related analogs.

## Physicochemical Properties

The physicochemical properties of **3-[(3-Fluorophenoxy)methyl]pyrrolidine** are critical for its behavior in biological systems. Below is a table of predicted properties, which are essential for computational modeling and initial drug design efforts.

Property	Predicted Value	Significance in Drug Discovery
Molecular Formula	C <sub>11</sub> H <sub>14</sub> FNO	Defines the elemental composition and molecular weight.
Molecular Weight	195.23 g/mol	Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP3	1.8	A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors	1	The pyrrolidine N-H group can donate a hydrogen bond.[2]
Hydrogen Bond Acceptors	2	The oxygen and nitrogen atoms can accept hydrogen bonds.[2]
Topological Polar Surface Area (TPSA)	21.26 Å <sup>2</sup>	Predicts drug transport properties.

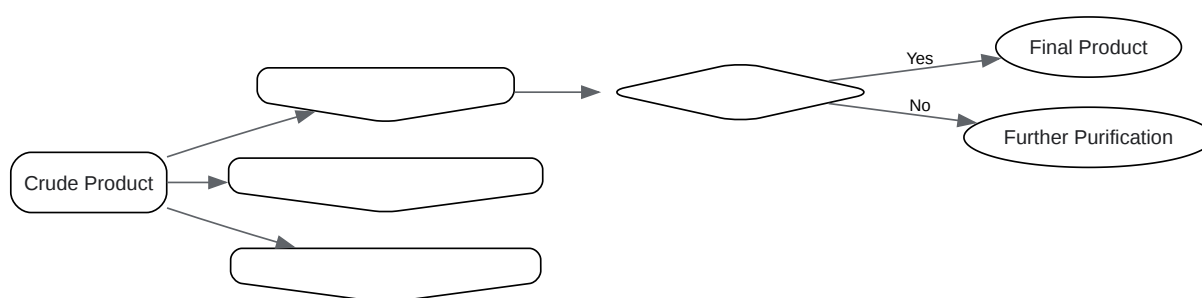
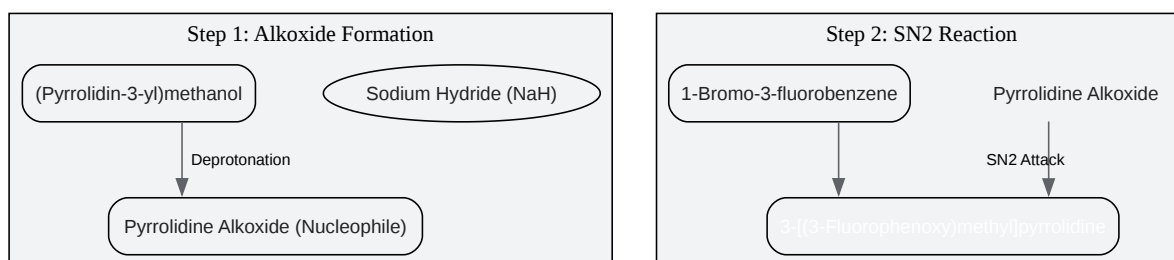
## Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

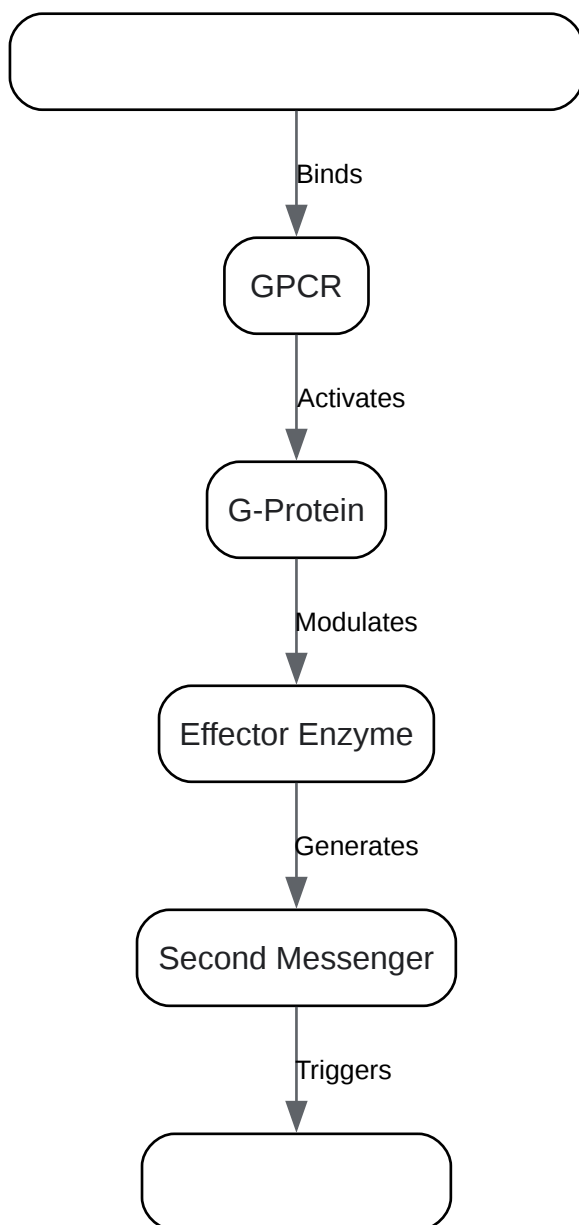
The most direct and widely adopted method for constructing the ether linkage in **3-[(3-Fluorophenoxy)methyl]pyrrolidine** is the Williamson ether synthesis.[3][4][5][6] This robust S<sub>N</sub>2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[4][5]

## Reaction Mechanism

The synthesis proceeds via a two-step, one-pot process:

- Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of (pyrrolidin-3-yl)methanol, forming a potent nucleophilic alkoxide.
- Nucleophilic Substitution ( $S_N2$ ): The newly formed alkoxide attacks the carbon atom of 1-bromo-3-fluorobenzene, displacing the bromide ion and forming the desired ether. For an efficient  $S_N2$  reaction, a primary alkyl halide is preferred to minimize competing elimination reactions.<sup>[5][7]</sup>





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## Sources

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

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